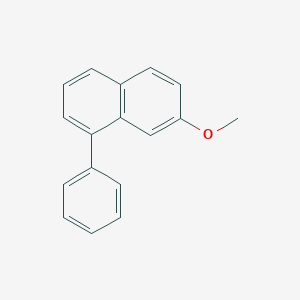

7-Methoxy-1-phenylnaphthalene

Description

Structure

3D Structure

Properties

CAS No. |

27331-38-0 |

|---|---|

Molecular Formula |

C17H14O |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

7-methoxy-1-phenylnaphthalene |

InChI |

InChI=1S/C17H14O/c1-18-15-11-10-14-8-5-9-16(17(14)12-15)13-6-3-2-4-7-13/h2-12H,1H3 |

InChI Key |

KOMPYRNICSLPKK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=CC=C2C3=CC=CC=C3)C=C1 |

Origin of Product |

United States |

Mechanistic Investigations of 7 Methoxy 1 Phenylnaphthalene Formation and Reactions

Reaction Pathway Elucidation for Annulation Processes

Annulation reactions are a powerful strategy for the construction of the naphthalene (B1677914) core. The formation of 7-Methoxy-1-phenylnaphthalene via annulation typically involves the reaction of a substituted benzene (B151609) derivative with a suitable coupling partner, often an alkyne or another unsaturated system.

One plausible pathway involves the rhodium-catalyzed oxidative annulation of a 2-alkenylphenol derivative. In a related study, rhodium catalysis was shown to effect the [5+1] annulation of 2-alkenylphenols with maleimides. While the reaction partner is different, the underlying principle of activating a C-H bond on the aromatic ring and engaging it in a cyclization cascade is relevant. For the synthesis of 7-Methoxy-1-phenylnaphthalene, a likely precursor would be a methoxy-substituted aryl compound with a vinyl group, which could then undergo annulation with a phenyl-containing reactant.

Another approach is the annulation of arenes with alkynes facilitated by weak chelation assistance. A directing group on the arene, such as a ketone or ester, can position a rhodium catalyst to activate a specific C-H bond for subsequent reaction with an alkyne. In the context of 7-Methoxy-1-phenylnaphthalene, a methoxy-substituted benzene derivative bearing a directing group could react with phenylacetylene (B144264). The reaction would proceed through a sequence of C-H activation, alkyne insertion, and reductive elimination to form the naphthalene ring.

The following table summarizes representative annulation strategies that could be adapted for the synthesis of 7-Methoxy-1-phenylnaphthalene.

| Catalyst System | Arene Precursor | Alkyne/Alkene Partner | Key Mechanistic Steps |

| [Cp*Rh(III)] | Methoxy-substituted arene with a directing group | Phenylacetylene | C-H activation, migratory insertion, reductive elimination |

| [Pd(OAc)2] | Methoxy-substituted aryl halide | Phenyl-substituted alkene | Oxidative addition, migratory insertion, β-hydride elimination/reductive elimination |

Detailed Analysis of Catalytic Cycles in Metal-Mediated Syntheses

Metal-mediated syntheses offer a high degree of control over the regioselectivity of naphthalene formation. The catalytic cycles of palladium, rhodium, and gold are of particular interest.

Palladium-Catalyzed Cross-Coupling and Annulation:

A common palladium-catalyzed route to substituted naphthalenes involves the Suzuki or Heck coupling followed by an intramolecular cyclization. For 7-Methoxy-1-phenylnaphthalene, this could entail the coupling of a boronic acid derivative of methoxybenzene with a phenyl-substituted vinyl halide, or vice versa. The resulting diarylalkene could then undergo an intramolecular Heck reaction to form the naphthalene ring.

A proposed catalytic cycle for a palladium-catalyzed annulation is depicted below:

Oxidative Addition: Pd(0) inserts into the C-X bond of an aryl halide (e.g., a bromo-methoxybenzene derivative).

Migratory Insertion: The coordinated alkyne (e.g., phenylacetylene) inserts into the Pd-aryl bond.

Intramolecular Carbopalladation: The newly formed vinyl-palladium species undergoes intramolecular insertion into a C-H bond on the tethered phenyl ring.

Reductive Elimination: The resulting palladacycle undergoes reductive elimination to form the naphthalene product and regenerate the Pd(0) catalyst.

Rhodium-Catalyzed C-H Activation and Annulation:

Rhodium catalysts are particularly effective in directing C-H activation. The catalytic cycle for the rhodium-catalyzed annulation of a methoxy-substituted arene with phenylacetylene would likely involve:

C-H Activation: The Rh(III) catalyst, often directed by a coordinating group on the arene, activates a C-H bond to form a rhodacycle.

Alkyne Coordination and Insertion: Phenylacetylene coordinates to the rhodium center and inserts into the Rh-C bond.

Reductive Elimination: The resulting intermediate undergoes reductive elimination to form the 7-Methoxy-1-phenylnaphthalene and a Rh(I) species.

Oxidation: The Rh(I) is re-oxidized to Rh(III) by an oxidant present in the reaction mixture to complete the catalytic cycle.

Gold-Catalyzed Cyclization:

Gold catalysts, particularly Au(I) complexes, are known to be highly carbophilic and can activate alkynes towards nucleophilic attack. A potential gold-catalyzed pathway to 7-Methoxy-1-phenylnaphthalene could involve the intramolecular cyclization of a suitably substituted enyne or diyne precursor. Mechanistic studies on related gold-catalyzed reactions suggest the formation of a key β-aryl gold-carbene species via a 6-endo-dig cyclization. researchgate.netresearchgate.net This intermediate could then undergo further reaction to yield the aromatic naphthalene core.

The table below compares key features of these catalytic cycles.

| Metal Catalyst | Typical Oxidation States | Key Intermediate | Advantages |

| Palladium | Pd(0) / Pd(II) | Palladacycle | High functional group tolerance, well-established reactivity. |

| Rhodium | Rh(I) / Rh(III) | Rhodacycle | Excellent for directed C-H activation, high regioselectivity. |

| Gold | Au(I) / Au(III) | Vinyl-gold species, gold-carbene | Mild reaction conditions, unique reactivity with alkynes. researchgate.netresearchgate.net |

Examination of Cyclodimerization Mechanisms

While direct cyclodimerization to form 7-Methoxy-1-phenylnaphthalene is less common, the dimerization of precursor molecules can be a relevant pathway. For instance, the palladium-catalyzed dimerization of a methoxy-substituted phenylacetylene derivative could potentially lead to a mixture of naphthalene isomers, including the desired product, although selectivity would be a significant challenge.

The mechanism of such a dimerization would likely proceed through a series of oxidative coupling and reductive elimination steps. A plausible, albeit speculative, pathway could involve:

Oxidative Coupling: Two molecules of the alkyne oxidatively couple to a low-valent metal center (e.g., Pd(0)) to form a palladacyclopentadiene intermediate.

Insertion or Cyclization: This intermediate could then react with another equivalent of the alkyne or undergo an intramolecular rearrangement.

Reductive Elimination: Subsequent reductive elimination would yield the naphthalene core.

Controlling the regioselectivity of such a process to favor the 1,7-disubstituted pattern would be highly dependent on the steric and electronic properties of the substituents and the nature of the catalyst and ligands employed.

Studies on Isomerization Pathways and Selectivity

The regioselective synthesis of 7-Methoxy-1-phenylnaphthalene is a significant challenge due to the potential for the formation of other isomers. The directing effects of the methoxy (B1213986) and phenyl groups, as well as the choice of catalyst and reaction conditions, play a crucial role in determining the isomeric outcome.

In electrophilic aromatic substitution reactions on a methoxy-substituted naphthalene, the methoxy group is an ortho-, para-directing group. However, in the construction of the naphthalene ring itself, the final substitution pattern is determined by the regioselectivity of the bond-forming steps in the annulation or cyclization process.

For instance, in a metal-catalyzed annulation of a meta-substituted methoxybenzene derivative, C-H activation can occur at two different ortho positions relative to the methoxy group. The selectivity for one position over the other will be influenced by steric hindrance and the electronic nature of any directing group present.

Computational studies on related systems have shown that the transition state energies for the C-H activation and subsequent insertion steps are key determinants of the final regioselectivity. The development of ligands that can fine-tune the steric and electronic environment of the metal catalyst is a critical area of research for achieving high selectivity in the synthesis of specific naphthalene isomers like 7-Methoxy-1-phenylnaphthalene.

Factors influencing regioselectivity in the synthesis of 7-Methoxy-1-phenylnaphthalene are summarized in the table below.

| Factor | Influence on Selectivity | Example |

| Directing Group | Positions the catalyst for selective C-H activation. | A chelating group ortho to the desired reaction site. |

| Catalyst/Ligand | Steric bulk and electronic properties of the ligand can favor one isomer over another. | Bulky phosphine (B1218219) ligands on a palladium catalyst can favor less sterically hindered products. |

| Substrate Sterics | Steric hindrance on the arene or alkyne can disfavor certain reaction pathways. | A bulky substituent on the alkyne may influence the regiochemistry of insertion. |

| Reaction Conditions | Temperature and solvent can affect the equilibrium between different intermediates and transition states. | Higher temperatures may lead to a loss of selectivity. |

Derivatization and Analog Synthesis of 7 Methoxy 1 Phenylnaphthalene

Introduction of Hydroxyl Groups via Demethylation Strategies

The conversion of the methoxy (B1213986) group in 7-methoxy-1-phenylnaphthalene to a hydroxyl group is a fundamental transformation, yielding 1-phenylnaphthalen-7-ol. This process, known as O-demethylation, is commonly performed on aryl methyl ethers to increase polarity or to enable further functionalization at the oxygen atom.

Several reagents are effective for this purpose. Boron tribromide (BBr₃) is a widely used and relatively mild reagent for cleaving phenolic methyl ethers. commonorganicchemistry.com The reaction is typically carried out in a solvent like dichloromethane (B109758) (DCM), often at reduced temperatures (0 °C) or room temperature to maintain selectivity. commonorganicchemistry.comcommonorganicchemistry.com The mechanism involves the formation of a complex between the Lewis acidic boron atom and the ethereal oxygen, followed by the cleavage of the methyl C-O bond. mdma.ch Computational studies suggest that one equivalent of BBr₃ may be capable of cleaving up to three equivalents of an aryl methyl ether. nih.gov

Strong protic acids, such as hydrobromic acid (HBr), can also be used for demethylation. commonorganicchemistry.com This method usually requires elevated temperatures and may have lower tolerance for other functional groups compared to the BBr₃ method. commonorganicchemistry.com Additionally, strong nucleophiles like thiolates in polar aprotic solvents (e.g., DMF) at high temperatures can effect demethylation through a nucleophilic attack on the methyl group. commonorganicchemistry.com

Table 1: Common Reagents for O-Demethylation of Aryl Methyl Ethers

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Boron Tribromide (BBr₃) | Dichloromethane (DCM), 0 °C to room temperature | Mild and effective, good functional group tolerance. commonorganicchemistry.comnih.gov |

| Hydrobromic Acid (HBr) | Acetic Acid, elevated temperatures | Strong acid conditions, potentially lower functional group tolerance. commonorganicchemistry.commdma.ch |

Halogenation and Nitro-Substitution Reactions

Introducing halogen or nitro groups onto the 7-methoxy-1-phenylnaphthalene framework can significantly alter its electronic and steric properties. These reactions fall under the category of electrophilic aromatic substitution.

Nitro-Substitution: The direct nitration of naphthalene (B1677914) typically yields 1-nitronaphthalene as the major product, with the reaction proceeding via an electrophilic aromatic substitution mechanism involving the nitronium ion (NO₂⁺). wikipedia.orgyoutube.com The preference for substitution at the alpha-position (C1) over the beta-position (C2) is explained by the greater stability of the carbocation intermediate, which can be stabilized by resonance structures that keep one of the aromatic rings intact. youtube.com For 7-methoxy-1-phenylnaphthalene, the presence of the activating methoxy group and the phenyl substituent would direct the position of nitration. Another approach involves using pre-functionalized building blocks, such as 3-nitroaniline, to construct derivatives like 7-Methoxy-1-{(Z)-3-nitrophenyliminomethyl}-2-naphthol.

Halogenation: The introduction of halogen atoms is also a key functionalization strategy. Biological systems utilize a range of halogenase enzymes to perform these transformations on various natural products. nih.gov In a laboratory setting, electrophilic halogenation can be achieved using standard reagents like Br₂ or Cl₂ with a Lewis acid catalyst. The position of halogenation on the 7-methoxy-1-phenylnaphthalene core would be influenced by the directing effects of the existing methoxy and phenyl groups.

Functionalization at Aryl and Naphthyl Moieties

Beyond demethylation and halogenation/nitration, a wide array of functional groups can be introduced to either the phenyl or naphthalene ring systems to create diverse analogs. For instance, the synthesis of 7-methoxy-naphthalene-1-carbaldehyde from 7-methoxy-naphthalen-2-ol demonstrates the feasibility of introducing aldehyde groups, which are versatile handles for further chemical modifications.

Another example of functionalization is the synthesis of imines. The compound 7-methoxy-1-{(Z)-3-nitrophenyliminomethyl}-2-naphthol is prepared from (2-hydroxy-7-methoxynaphthalen-1-yl)(phenyl)methanone and 3-nitroaniline, showcasing the introduction of a complex imino group at the C1 position of the naphthalene ring.

Synthesis of Structural Analogs (e.g., Phenoxy-substituted derivatives)

The synthesis of structural analogs of 7-methoxy-1-phenylnaphthalene involves constructing the core phenylnaphthalene skeleton with various substituents. The synthesis of lignans, a class of natural products often containing the 1-phenylnaphthalene (B165152) framework, provides numerous examples of these strategies.

One approach involves the cyclization of α-arylidene β-benzoyl propionic acid using polyphosphoric acid (PPA) or concentrated sulfuric acid to form the 1-phenyl naphthoic acid skeleton in a single step. asianpubs.org This method allows for the incorporation of different substitution patterns on both the phenyl and naphthalene precursors. For example, starting with α-veratralidene β-benzoyl propionic acid yields 1-phenyl-6,7-dimethoxy naphthoic acid. asianpubs.org

Ring-Substituted Naphthalene Carboxanilides with Methoxy-Phenyl Moieties

Naphthalene carboxanilides represent a class of derivatives where a substituted aniline is connected to a naphthalene carboxylic acid via an amide linkage. A series of N-(methoxyphenyl)naphthalene-1-carboxamides have been synthesized and studied.

The synthesis can be achieved through two primary methods:

Two-Step Synthesis: This involves converting naphthalene-1-carboxylic acid to 1-naphthoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with a substituted aniline (e.g., o-methoxyaniline, m-methoxyaniline) in the presence of a base like triethylamine to form the final amide.

One-Pot Microwave-Assisted Synthesis: This more direct method involves reacting naphthalene-1-carboxylic acid with a substituted aniline in the presence of a coupling agent like phosphorus trichloride (B1173362) (PCl₃) in a solvent such as chlorobenzene under microwave irradiation. This approach often leads to higher yields and shorter reaction times.

Table 2: Examples of Synthesized Naphthalene-1-carboxanilides

| Compound Name | Aniline Precursor |

|---|---|

| N-(2-Methoxyphenyl)naphthalene-1-carboxamide | 2-Methoxyaniline |

| N-(3-Methoxyphenyl)naphthalene-1-carboxamide | 3-Methoxyaniline |

Stereoselective and Regioselective Synthesis of Phenylnaphthalene Frameworks

The controlled construction of the phenylnaphthalene skeleton is critical for synthesizing specific isomers and stereoisomers, particularly for complex natural products like lignans.

Regioselective Synthesis: Many synthetic routes are designed to control the placement of substituents. For instance, the synthesis of 2-phenylnaphthalenes can be achieved from styrene (B11656) oxides using a recyclable Brønsted acidic ionic liquid, which acts as both catalyst and solvent. rsc.org Another method involves the trifluoroacetic acid (TFA) catalyzed reaction of electron-rich 1-styryl-2-methoxybenzenes, which proceeds through a C-C bond cleavage followed by an intermolecular [4+2]-Diels-Alder cycloaddition. rsc.org These methods provide specific isomers based on the chosen starting materials and reaction pathways.

Stereoselective Synthesis: For molecules with chiral centers, controlling the three-dimensional arrangement of atoms is crucial. While the core 7-methoxy-1-phenylnaphthalene is achiral, its derivatives can contain stereocenters. The synthesis of complex frameworks often employs stereoselective reactions. For example, asymmetric Diels-Alder reactions using chiral dienophiles or catalysts can be used to generate optically pure cycloadducts, which can then be converted into specific enantiomers of the target molecule.

Spectroscopic Characterization Methodologies for 7 Methoxy 1 Phenylnaphthalene and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy is used to identify the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, while spin-spin coupling provides information about adjacent protons.

For 7-Methoxy-1-phenylnaphthalene, the ¹H NMR spectrum exhibits distinct signals for the methoxy (B1213986) group and the protons on the naphthalene (B1677914) and phenyl rings. The methoxy protons typically appear as a sharp singlet around 3.9 ppm. The aromatic region, from approximately 7.0 to 8.0 ppm, is more complex due to the overlapping signals of the eleven aromatic protons. Protons on the phenyl ring and the naphthalene core show characteristic splitting patterns (doublets, triplets, multiplets) based on their coupling with neighboring protons. For instance, protons adjacent to the ring junction or the phenyl substituent are significantly influenced by anisotropic effects, leading to shifts in their resonance frequencies.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 7-Methoxy-1-phenylnaphthalene. Data is predicted based on the analysis of similar compounds such as 1-(4-methoxyphenyl)naphthalene (B8759080) and general substituent effects.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -OCH₃ | ~3.9 | Singlet (s) |

| Aromatic H's | 7.0 - 8.0 | Multiplet (m) |

| H-2 | ~7.5 | Doublet (d) |

| H-8 | ~7.9 | Doublet (d) |

| H-6 | ~7.2 | Doublet of doublets (dd) |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and chemical environment (e.g., aromatic, aliphatic, attached to an electronegative atom).

In the ¹³C NMR spectrum of 7-Methoxy-1-phenylnaphthalene, the methoxy carbon appears at approximately 55 ppm. The 17 aromatic carbons produce signals in the downfield region of 105-160 ppm. The carbon atom attached to the methoxy group (C-7) is shielded and appears around 158 ppm, while the carbons at the ring junctions (quaternary carbons) have distinct chemical shifts that can be confirmed using advanced NMR techniques.

Table 2: Predicted ¹³C NMR Chemical Shifts for 7-Methoxy-1-phenylnaphthalene. Data is predicted based on established substituent effects on naphthalene and phenyl rings.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -OCH₃ | ~55.2 |

| C-8 | ~105.7 |

| Aromatic C's | 119 - 141 |

| C-7 | ~158.0 |

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.

DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between CH, CH₂, and CH₃ groups, which aids in the assignment of signals in the ¹³C NMR spectrum.

DQF-COSY (Double Quantum Filtered Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu It is invaluable for tracing the connectivity of protons within the phenyl and naphthalene ring systems.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of directly attached carbon atoms. columbia.edu This allows for the unambiguous assignment of which proton is attached to which carbon, simplifying the complex aromatic region.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. columbia.eduyoutube.com For 7-Methoxy-1-phenylnaphthalene, a key HMBC correlation would be observed between the methoxy protons (~3.9 ppm) and the C-7 carbon (~158 ppm), definitively confirming the position of the methoxy group. Other correlations would establish the link between the phenyl and naphthalene rings.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of molecules, providing a fingerprint based on their functional groups.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Specific bonds vibrate at characteristic frequencies, absorbing IR radiation at those frequencies. For 7-Methoxy-1-phenylnaphthalene, the IR spectrum would show distinctive absorption bands confirming its key structural features.

Table 3: Characteristic IR Absorption Bands for 7-Methoxy-1-phenylnaphthalene.

| Vibrational Mode | Frequency Range (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3100 - 3000 | Stretching of C-H bonds on the aromatic rings. |

| C-O-C Asymmetric Stretch | 1275 - 1200 | Asymmetric stretching of the aryl ether bond. |

| C-O-C Symmetric Stretch | 1075 - 1020 | Symmetric stretching of the aryl ether bond. |

| Aromatic C=C Bending | 1600 - 1450 | In-plane bending vibrations of the carbon-carbon double bonds in the aromatic rings. |

| C-H Out-of-Plane Bending | 900 - 675 | Bending vibrations that are characteristic of the substitution pattern on the aromatic rings. |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

For 7-Methoxy-1-phenylnaphthalene (molecular formula C₁₇H₁₄O), the molecular weight is 234.29 g/mol . High-resolution mass spectrometry (HRMS) would detect the molecular ion (M⁺) peak at an m/z value corresponding to this exact mass, confirming the elemental composition.

The fragmentation pattern provides further structural evidence. Common fragmentation pathways for this molecule include:

Loss of a methyl radical (•CH₃): A prominent fragment peak would be observed at [M-15]⁺, corresponding to the loss of the methyl group from the methoxy ether, resulting in a stable oxonium ion. nih.gov

Loss of formaldehyde (B43269) (CH₂O): A peak at [M-30]⁺ can occur through rearrangement and elimination of formaldehyde from the methoxy group.

Loss of the phenyl group (•C₆H₅): Cleavage of the bond connecting the two aromatic systems can result in a fragment at [M-77]⁺.

Tropylium (B1234903) Ion: The presence of a substituted benzene (B151609) ring often leads to the formation of a tropylium ion or related structures, which can give rise to characteristic peaks in the spectrum. youtube.com

Electronic Spectroscopy

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is a pivotal technique for characterizing the electronic structure of conjugated aromatic systems like 7-Methoxy-1-phenylnaphthalene and its derivatives. This method provides valuable information about the electronic transitions between different energy levels within the molecule upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of an aromatic compound is dictated by the nature and extent of its chromophoric system. For 7-Methoxy-1-phenylnaphthalene, the chromophore consists of the naphthalene ring substituted with a phenyl group and a methoxy group. These substituents can influence the energy of the π-electronic transitions, leading to characteristic absorption bands.

The electronic transitions observed in the UV-Vis spectra of polycyclic aromatic hydrocarbons and their derivatives are typically π → π* transitions. The introduction of substituents can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). A methoxy group (-OCH₃), being an auxochrome, generally causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) due to the extension of the conjugated system by the lone pair of electrons on the oxygen atom. The phenyl group also contributes to the extension of the π-system.

A study on 1-phenyl 7-methoxy naphthalene-3-carboxylic acid reported its UV-Visible spectrum, showing characteristic absorption peaks. sielc.comresearchgate.netscholarsresearchlibrary.com Naphthalene derivatives typically exhibit characteristic absorption bands, and for substituted naphthalenes, slight bathochromic shifts are often observed for compounds bearing phenyl groups.

Table 1: Illustrative UV-Vis Spectral Data for a Related Phenylnaphthalene Derivative

| Compound | Solvent | λmax (nm) | Molar Absorptivity (log ε) | Reference |

| 1-phenyl 7-methoxy naphthalene-3-carboxylic acid | Not Specified | Multiple peaks observed | Not Specified | sielc.comresearchgate.netscholarsresearchlibrary.com |

Note: The exact λmax and log ε values for 7-Methoxy-1-phenylnaphthalene would require experimental determination.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for the purification, separation, and purity assessment of synthetic compounds like 7-Methoxy-1-phenylnaphthalene and its derivatives. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most commonly employed techniques for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantitative analysis of non-volatile and thermally labile compounds. For compounds like 7-Methoxy-1-phenylnaphthalene, reversed-phase HPLC (RP-HPLC) is a frequently utilized mode.

In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The more nonpolar a compound is, the more strongly it will be retained by the stationary phase, resulting in a longer retention time.

The selection of the stationary phase, mobile phase composition, and detector is critical for achieving optimal separation.

Stationary Phase: C18 (octadecylsilyl) bonded silica (B1680970) gel is the most common stationary phase for the separation of aromatic compounds due to its high hydrophobicity and resolving power.

Mobile Phase: A mixture of a polar organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water is typically used. The composition of the mobile phase can be adjusted to control the retention of the analytes. A higher proportion of the organic solvent will decrease the retention time of nonpolar compounds. Isocratic elution (constant mobile phase composition) or gradient elution (varying mobile phase composition) can be employed.

Detection: A UV detector is highly suitable for the analysis of 7-Methoxy-1-phenylnaphthalene, as the aromatic system absorbs strongly in the UV region. The detection wavelength can be set at one of the absorption maxima determined by UV-Vis spectroscopy to ensure high sensitivity.

Table 2: General HPLC Parameters for the Analysis of Phenylnaphthalene Derivatives

| Parameter | Description |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | Typically 0.5 - 2.0 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) or a fixed wavelength UV detector |

| Injection Volume | Typically 5 - 20 µL |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective chromatographic technique used for monitoring reaction progress, identifying compounds in a mixture, and determining the purity of a substance.

For the analysis of 7-Methoxy-1-phenylnaphthalene, normal-phase TLC is commonly used.

Stationary Phase: A solid adsorbent, typically silica gel (SiO₂) or alumina (B75360) (Al₂O₃), is coated as a thin layer on a solid support such as a glass plate, aluminum foil, or plastic sheet.

Mobile Phase: A nonpolar organic solvent or a mixture of solvents is used as the mobile phase. The choice of the eluent is crucial for achieving good separation. Common mobile phases for aromatic compounds include mixtures of hexane (B92381) and ethyl acetate (B1210297) or dichloromethane (B109758) and methanol in varying ratios. The polarity of the mobile phase is adjusted to achieve an optimal retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

Visualization: Since 7-Methoxy-1-phenylnaphthalene is a UV-active compound, the spots on the TLC plate can be visualized under a UV lamp (typically at 254 nm or 365 nm). The compound will appear as a dark spot on a fluorescent background.

Table 3: Typical TLC System for the Analysis of 7-Methoxy-1-phenylnaphthalene

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ pre-coated plates |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 9:1, 8:2, or 7:3 v/v) |

| Chamber | Saturated with the mobile phase vapor |

| Application | Spotting of the sample solution using a capillary tube |

| Development | Ascending chromatography |

| Visualization | UV light at 254 nm |

Computational and Theoretical Studies of 7 Methoxy 1 Phenylnaphthalene

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in providing a detailed understanding of the molecular structure and electronic nature of 7-Methoxy-1-phenylnaphthalene. These methods, rooted in the principles of quantum mechanics, allow for the precise determination of molecular geometries and electronic structures.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry of molecules. By approximating the electron density, DFT can accurately calculate the equilibrium geometry of a molecule, corresponding to the minimum energy conformation. For 7-Methoxy-1-phenylnaphthalene, the key geometric parameter is the dihedral angle between the naphthalene (B1677914) and phenyl rings.

Computational studies on the parent compound, 1-phenylnaphthalene (B165152), have shown that the phenyl ring is twisted with respect to the naphthalene core. researchgate.net This twist is a result of the steric hindrance between the ortho-hydrogen of the phenyl ring and the hydrogen at the 8-position of the naphthalene ring. For 1-phenylnaphthalene, this dihedral angle has been calculated to be approximately 58-60°. researchgate.net The introduction of a methoxy (B1213986) group at the 7-position is not expected to significantly alter this dihedral angle, as it is located away from the sterically hindered region. However, it may cause minor adjustments in the bond lengths and angles within the naphthalene ring due to its electronic influence.

A full geometry optimization of 7-Methoxy-1-phenylnaphthalene using a functional such as B3LYP with a basis set like 6-311++G(d,p) would provide precise values for all bond lengths, bond angles, and dihedral angles. nih.gov

| Parameter | Expected Value |

| Phenyl-Naphthalene Dihedral Angle | ~58-60° |

| C-O Bond Length (Methoxy) | ~1.36 Å |

| C-C Bond Lengths (Aromatic) | ~1.39-1.42 Å |

Ab Initio Methods for Electronic Structure Determination

Ab initio methods, which are based on first principles without the use of empirical parameters, provide a highly accurate description of the electronic structure of a molecule. These methods are crucial for understanding the distribution of electrons, the energies of molecular orbitals, and the nature of chemical bonds.

For 7-Methoxy-1-phenylnaphthalene, the electronic structure is characterized by the π-systems of the naphthalene and phenyl rings, and the influence of the electron-donating methoxy group. The highest occupied molecular orbital (HOMO) is expected to be localized primarily on the electron-rich naphthalene ring, with some contribution from the methoxy group. The lowest unoccupied molecular orbital (LUMO) is likely to be distributed over the entire π-system, including the phenyl ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic properties and reactivity. Quantum chemical calculations on naphthalene and its derivatives have shown that the HOMO-LUMO gap is a key factor in their electronic behavior. samipubco.comsamipubco.com The presence of the methoxy group is expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap compared to 1-phenylnaphthalene. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, which has implications for its optical and electronic properties. nih.gov

| Molecular Orbital | Expected Localization |

| HOMO | Primarily on the naphthalene ring and methoxy group |

| LUMO | Delocalized over the entire π-system |

| HOMO-LUMO Gap | Expected to be smaller than that of 1-phenylnaphthalene |

Prediction and Interpretation of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a direct link between the molecular structure and its experimental spectra.

Theoretical Calculation of NMR Chemical Shifts (e.g., GIAO method)

The Gauge-Including Atomic Orbital (GIAO) method is a robust technique for calculating the nuclear magnetic resonance (NMR) chemical shifts of a molecule. nih.govconicet.gov.ar By computing the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the GIAO method can predict the ¹H and ¹³C NMR spectra with high accuracy.

For 7-Methoxy-1-phenylnaphthalene, the calculated ¹H NMR spectrum would show distinct signals for the aromatic protons on the naphthalene and phenyl rings, as well as a characteristic singlet for the methoxy protons. The chemical shifts of the naphthalene protons would be influenced by the anisotropic effect of the phenyl ring and the electronic effect of the methoxy group. Similarly, the ¹³C NMR spectrum would provide detailed information about the carbon framework. The carbon atom attached to the methoxy group (C7) would be significantly shielded, appearing at a higher field (lower ppm value) compared to the other aromatic carbons.

| Nucleus | Expected Chemical Shift Range (ppm) |

| ¹H (Aromatic) | 7.0 - 8.5 |

| ¹H (Methoxy) | 3.8 - 4.0 |

| ¹³C (Aromatic) | 110 - 160 |

| ¹³C (Methoxy) | ~55 |

Computational Analysis of Vibrational Frequencies (FT-IR)

Computational analysis of vibrational frequencies, typically performed using DFT methods, can predict the Fourier-transform infrared (FT-IR) spectrum of a molecule. The calculated vibrational modes can be visualized to understand the specific atomic motions associated with each absorption band.

The FT-IR spectrum of 7-Methoxy-1-phenylnaphthalene would be characterized by several key vibrational modes. These include the C-H stretching vibrations of the aromatic rings, the C-O stretching of the methoxy group, and various C-C stretching and bending modes within the aromatic framework. Computational studies on similar aromatic ethers have shown that the C-O stretching frequency is a sensitive probe of the electronic environment. nih.gov

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (Methoxy) | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O Stretch (Methoxy) | 1200 - 1300 |

Electronic Property Analysis

Beyond molecular structure and spectroscopy, computational methods can predict a range of electronic properties that are crucial for understanding the behavior of 7-Methoxy-1-phenylnaphthalene in various applications.

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Aromatic molecules generally have high polarizabilities due to their delocalized π-electron systems. The presence of the electron-donating methoxy group is expected to enhance the polarizability of 7-Methoxy-1-phenylnaphthalene.

Hyperpolarizability is a measure of the non-linear optical response of a molecule and is important for applications in optoelectronics. Molecules with significant charge asymmetry and extended π-conjugation often exhibit large hyperpolarizabilities. The combination of the phenyl and naphthalene rings, along with the methoxy group, suggests that 7-Methoxy-1-phenylnaphthalene could possess interesting non-linear optical properties.

| Electronic Property | Expected Trend |

| Dipole Moment | Non-zero, influenced by the methoxy group |

| Polarizability | Higher than 1-phenylnaphthalene |

| Hyperpolarizability | Potentially significant due to π-conjugation and substituent |

HOMO-LUMO Energy Gap Calculations

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's electronic properties and reactivity. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller gap generally signifies a more reactive and less stable molecule that is more polarizable.

For the parent molecule, naphthalene, the HOMO-LUMO gap is significantly larger than what is expected for its substituted derivatives. researchgate.net The introduction of substituents like phenyl and methoxy groups, which are both electron-donating, tends to raise the energy of the HOMO and lower the energy of the LUMO, thereby reducing the energy gap. frontiersin.orgresearchgate.net Studies on various substituted naphthalenes have shown that electron-donating groups decrease the gap, enhancing the molecule's reactivity. researchgate.net For instance, the substitution of a formyl group (CHO) on naphthalene can reduce the energy gap by as much as 0.58 eV. researchgate.net Given the electronic nature of the phenyl and methoxy groups, the HOMO-LUMO gap of 7-Methoxy-1-phenylnaphthalene is predicted to be considerably smaller than that of unsubstituted naphthalene, indicating higher reactivity.

Table 1: Comparison of HOMO-LUMO Energy Gaps in Related Aromatic Compounds

| Compound | HOMO-LUMO Gap (eV) | Reference Compound |

|---|---|---|

| Naphthalene | ~4.75 | researchgate.net |

| Substituted PAHs | 0.64 - 6.59 | frontiersin.org |

Ionization Potential and Electron Affinity Determinations

Ionization Potential (IP) and Electron Affinity (EA) are fundamental properties that can be approximated from the energies of the frontier orbitals via Koopman's theorem:

IP ≈ -EHOMO

EA ≈ -ELUMO

The ionization potential is the energy required to remove an electron, while electron affinity is the energy released when an electron is added. The electron-donating methoxy and phenyl groups increase the electron density of the naphthalene core, raising the HOMO energy level (making EHOMO less negative). Consequently, 7-Methoxy-1-phenylnaphthalene is expected to have a lower ionization potential than naphthalene, meaning it is more easily oxidized. Conversely, the LUMO energy level is lowered, leading to a higher electron affinity , indicating a greater propensity to accept an electron compared to the parent naphthalene.

Electronegativity, Molecular Hardness, and Softness Studies

Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and softness (S) can be derived from the ionization potential and electron affinity.

Electronegativity (χ) = (IP + EA) / 2

Chemical Hardness (η) = (IP - EA) / 2

Chemical Softness (S) = 1 / (2η)

Chemical hardness is a measure of a molecule's resistance to change in its electron distribution. Notably, the hardness (η) is half of the HOMO-LUMO energy gap. As established, 7-Methoxy-1-phenylnaphthalene is expected to have a smaller HOMO-LUMO gap than naphthalene. This directly implies that it will be a softer molecule (i.e., have a lower chemical hardness value). Softer molecules are generally more reactive and polarizable. The change in electronegativity depends on the relative shifts of the HOMO and LUMO levels.

Table 2: Calculated Global Reactivity Descriptors for Naphthalene and Predicted Trend for 7-Methoxy-1-phenylnaphthalene

| Property | Formula | Naphthalene (Reference) | 7-Methoxy-1-phenylnaphthalene (Predicted Trend) |

|---|---|---|---|

| Hardness (η) | (ELUMO - EHOMO) / 2 | High | Lower |

Electrophilic and Nucleophilic Index Assessments

The electrophilicity index (ω) is a measure of the energy stabilization of a molecule when it acquires additional electronic charge from the environment. It is defined as:

Electrophilicity Index (ω) = χ² / (2η)

Given that 7-Methoxy-1-phenylnaphthalene is an electron-rich aromatic system, it is expected to act primarily as a nucleophile in chemical reactions. Its lower hardness (η) and the presence of electron-donating groups suggest it will have a relatively high nucleophilicity index (N), which is inversely related to the electrophilicity index.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution of a molecule and is an invaluable tool for predicting sites of electrophilic and nucleophilic attack. nih.gov For 7-Methoxy-1-phenylnaphthalene, the MEP map is expected to show distinct regions of varying potential:

Negative Potential (Red/Yellow): These electron-rich regions are susceptible to electrophilic attack. The most significant negative potential is anticipated around the oxygen atom of the methoxy group due to its lone-pair electrons. nih.govmanipal.edu The π-electron clouds of the naphthalene and phenyl aromatic rings will also exhibit negative potential.

Positive Potential (Blue): These electron-poor regions, primarily located around the hydrogen atoms, are susceptible to nucleophilic attack.

The MEP map would visually confirm the nucleophilic character of the molecule, with the methoxy group and aromatic rings being the primary sites for interaction with electrophiles.

Thermodynamic Property Computations

Enthalpies of Formation and Bond Dissociation Energies

Bond Dissociation Energy (BDE) is the enthalpy change required to break a specific bond homolytically. Key BDEs for 7-Methoxy-1-phenylnaphthalene would include:

Cnaphthyl–O(CH3): The bond connecting the methoxy group to the naphthalene ring.

(CnaphthylO)–CH3: The bond between the oxygen and the methyl carbon.

Cnaphthyl–Cphenyl: The bond connecting the two aromatic rings.

The BDE for the O–CH3 bond in similar aromatic ethers is typically lower than that of the Caryl–O bond, suggesting that demethylation could be a favored thermal decomposition pathway. The Cnaphthyl–Cphenyl bond is a strong aryl-aryl bond and would require significant energy to break.

Lack of Publicly Available Research Data Precludes Article Generation

A thorough search of publicly accessible scientific literature and databases has revealed a significant lack of specific computational and theoretical studies focused solely on the chemical compound 7-Methoxy-1-phenylnaphthalene . While general methodologies for the requested analyses exist, and studies on analogous compounds are available, the specific data required to generate a scientifically accurate and detailed article on 7-Methoxy-1-phenylnaphthalene, as per the provided outline, is not present in the public domain.

The requested article structure included the following sections:

Investigation of Structure Activity Relationships Sar from a Chemical Perspective

Methodologies for Investigating Substituent Effects on Chemical Behavior

The influence of substituents on the chemical behavior of aromatic systems like 7-Methoxy-1-phenylnaphthalene is investigated through a combination of computational and experimental techniques. These methodologies allow for a detailed analysis of how molecular properties change with structural modifications.

Computational Approaches:

Density Functional Theory (DFT): DFT is a powerful computational method used to study the electronic properties of molecules. For naphthalene (B1677914) derivatives, DFT calculations at levels like B3LYP/6-311++G(d,p) can determine parameters such as Substituent Effect Stabilization Energy (SESE), which quantifies changes in stability due to different substituents. nih.gov These calculations help in understanding the electronic influence of groups like methoxy (B1213986) and phenyl on the naphthalene ring system. nih.goviau.ir

Molecular Modeling: Computational models can predict molecular geometries and electronic distributions. For instance, studies on substituted anisoles use ab initio calculations to understand the preferential conformations of the methoxy group and its interaction with the aromatic ring, which can be extrapolated to more complex systems like 7-Methoxy-1-phenylnaphthalene. uba.ar

Experimental Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques (¹H NMR, ¹³C NMR, COSY, HSQC, HMBC) are invaluable for elucidating the structure of substituted naphthalenes. tandfonline.com Chemical shifts observed in NMR spectra provide conclusive evidence for electronic effects transmitted through space (field effects) and through the π-electron system (resonance effects). researchgate.net Variations in substituent placement lead to predictable changes in the NMR signals of the aromatic protons and carbons. tandfonline.com

X-ray Crystallography: This technique provides precise information about the three-dimensional structure of a molecule in the solid state. For substituted naphthalenes, it can reveal distortions in the planarity of the naphthalene ring caused by steric repulsion between bulky substituents. nih.gov

Kinetic Studies: Measuring reaction rates for a series of related compounds can quantify the electronic and steric effects of substituents. The data is often correlated with empirical parameters like Hammett constants (σ) to describe the substituent effect. nih.gov

These methodologies provide a comprehensive picture of how substituents modulate the chemical and physical properties of the core phenylnaphthalene structure.

Positional Isomerism and its Influence on Reactivity Patterns

The reactivity of a substituted naphthalene is highly dependent on the position of the substituents. For example, electrophilic aromatic substitution on naphthalene itself typically yields 1-substituted products (α-position) rather than 2-substituted ones (β-position). plos.org The presence of existing substituents, like the methoxy and phenyl groups in 7-Methoxy-1-phenylnaphthalene, further directs the position of subsequent reactions.

In the context of phenylnaphthalenes, the location of functional groups can dramatically alter biological activity, which is a direct consequence of altered chemical properties. A study on synthetic 2-phenylnaphthalenes revealed that the position of a hydroxyl group (which can be formed by the demethylation of a methoxy group) significantly impacts cytotoxicity. plos.orgnih.gov Specifically, a hydroxyl group at the C-7 position of the naphthalene ring was found to markedly promote cytotoxic activity against MCF-7 cancer cells. plos.orgnih.gov This highlights the critical role of substituent placement at specific positions.

The reactivity differences between positional isomers can be attributed to:

Electronic Effects: The ability of a substituent to donate or withdraw electron density varies depending on its position relative to the reactive center. Resonance and inductive effects are transmitted differently across the naphthalene scaffold.

Steric Hindrance: The accessibility of a particular position on the ring to reacting species can be blocked by nearby bulky groups. For instance, a substituent at the 1-position can sterically hinder reactions at the 8-position (a peri interaction). nih.gov

The table below illustrates how positional isomerism in a related class of compounds, methoxyphenols, influences reactivity in hydrogen-transfer reactions, demonstrating the general principle of positional influence.

| Compound | Reactivity Trend |

| 2-Methoxyphenol | Exhibits a specific reaction rate influenced by the ortho-position of the methoxy group relative to the hydroxyl group. |

| 3-Methoxyphenol | Shows a different reactivity profile due to the meta-positioning of the substituents. |

| 4-Methoxyphenol | The para-positioning of the methoxy group leads to another distinct reaction rate. rsc.org |

This table is based on data for methoxyphenols to illustrate the principle of positional isomerism's effect on reactivity.

Electronic and Steric Contributions of Methoxy and Phenyl Groups

The chemical behavior of 7-Methoxy-1-phenylnaphthalene is governed by the interplay of electronic and steric effects originating from its two key substituents.

Methoxy Group (-OCH₃):

Electronic Effects: The methoxy group is a strong electron-donating group due to the resonance effect, where the oxygen's lone pair of electrons delocalizes into the aromatic π-system. libretexts.org This increases the electron density of the naphthalene ring, particularly at the ortho and para positions relative to the point of attachment, making the ring more susceptible to electrophilic attack. libretexts.org This electron-donating nature also influences the molecule's redox potential. While it donates electrons through resonance, it is weakly electron-withdrawing through induction. However, the resonance effect typically dominates. uba.ar

Steric Effects: The methoxy group is relatively small and generally exerts minimal steric hindrance. However, its conformation (whether the methyl group is planar with or perpendicular to the aromatic ring) can be influenced by interactions with adjacent substituents, which in turn affects its electronic contribution. uba.ar

Phenyl Group (-C₆H₅):

The combined influence of the electron-donating methoxy group and the bulky, electronically versatile phenyl group defines the unique chemical landscape of the 7-Methoxy-1-phenylnaphthalene molecule.

Systematic Modulation of Phenylnaphthalene Scaffolds for Functional Tuning

The phenylnaphthalene scaffold serves as a versatile template for chemical modification to achieve specific functions. By systematically altering the substituents on both the naphthalene and phenyl rings, researchers can fine-tune the molecule's properties. This approach is a cornerstone of rational drug design and materials science.

A prime example of this strategy is the synthesis and evaluation of a series of 2-phenylnaphthalene (B165426) derivatives to investigate their structure-activity relationships as potential anticancer agents. plos.org In these studies, chemists systematically introduced or modified functional groups at various positions to probe their effect on cytotoxicity.

Key modulation strategies include:

Varying Naphthalene Ring Substituents: Introducing hydroxyl or amino groups at different positions (e.g., C-6, C-7) on the naphthalene core to determine their impact on biological activity. plos.orgnih.gov

Modifying the Phenyl Ring: Placing substituents (e.g., hydroxyl, nitro) at the ortho, meta, or para positions of the phenyl ring to modulate electronic and steric properties. plos.org

Demethylation/Hydrogenation: Converting methoxy groups to more polar hydroxyl groups via demethylation or nitro groups to amino groups via hydrogenation to explore the effects of hydrogen bonding and polarity. plos.orgplos.org

The findings from such systematic studies can be compiled to build a robust SAR model. For example, research on 2-phenylnaphthalenes generated the following SAR insights regarding cytotoxicity against MCF-7 cells:

| Position of -OH Group | Effect on Cytotoxicity |

| C-7 (Naphthalene Ring) | Markedly promoted |

| C-6 (Naphthalene Ring) | Fairly enhanced |

| C-4' (Phenyl Ring) | Fairly enhanced |

| C-3' (Phenyl Ring) | Slightly decreased |

Table based on SAR data for hydroxyl-substituted 2-phenylnaphthalenes. plos.orgnih.gov

This systematic approach allows for the identification of key structural features required for a desired function and guides the design of new, more potent, or selective compounds based on the phenylnaphthalene scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.